molecular formula C9H5FNNaO2S B2560052 Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate CAS No. 1443982-11-3

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate

Cat. No.: B2560052
CAS No.: 1443982-11-3
M. Wt: 233.19
InChI Key: WPSNPEYJOUYYBT-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate (Molecular Formula: C 9 H 6 FNO 2 S ) is a valuable fluorinated building block in organic and medicinal chemistry research. Its primary research application is as a stable precursor in the synthesis of (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile, a reagent used in Fluoro-Julia olefination reactions to produce α-fluoro acrylonitriles in high yields with good Z-stereoselectivity . Functionalized fluoroolefins like these are attractive scaffolds in drug discovery, frequently acting as enzyme inhibitors or peptide isosteres due to the unique properties imparted by the fluorine atom . The benzothiazole moiety is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties . This combination of a benzothiazole core with a fluoroacetate functional group makes this sodium salt a versatile intermediate for constructing more complex, biologically relevant molecules. Researchers can utilize this compound to explore new chemical space in the development of pharmaceuticals and agrochemicals. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

sodium;2-(1,3-benzothiazol-2-yl)-2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S.Na/c10-7(9(12)13)8-11-5-3-1-2-4-6(5)14-8;/h1-4,7H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSNPEYJOUYYBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443982-11-3
Record name sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate typically involves the reaction of 2-aminobenzenethiol with fluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antifungal Activities

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action includes the inhibition of key enzymes involved in DNA replication and cell division .

Anticancer Potential

Research has shown that benzothiazole derivatives exhibit anticancer activities. This compound is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The compound's unique structure allows for modifications that can enhance its efficacy against different cancer types .

Case Study: Antitubercular Activity

A recent study evaluated this compound's antitubercular activity. The compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis, with IC50 values comparable to standard antitubercular drugs. This positions it as a potential lead compound for further development.

Agricultural Applications

Herbicide Development

Due to its biological activity, this compound is being explored as a potential herbicide. Its ability to inhibit specific metabolic pathways in plants can lead to effective weed management solutions. Field trials are underway to assess its efficacy and safety in agricultural settings.

Material Science Applications

Dyes and Pigments

The compound's unique chemical structure allows it to be used in producing dyes and pigments with specific properties. Its application in material science extends to developing materials with enhanced stability and reactivity, which are crucial in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. Additionally, it can interfere with the synthesis of essential biomolecules, leading to cell death. The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-(1,3-Benzothiazol-2-yl)acetate

Structural Difference: Lacks the fluorine substituent at the α-carbon. Molecular Formula: C₉H₇NO₂S. Applications: Widely used as a building block in organic synthesis and drug discovery due to the benzothiazole core’s bioactivity and the acetate group’s reactivity .

N-(1,3-Benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide (BTC-a)

Structural Difference : Replaces the fluoroacetate group with an acetamide-linked pyrimidine moiety.
Applications : Exhibits moderate antimicrobial activity, though less potent than other benzothiazole derivatives. The acetamide group facilitates hydrogen bonding, enhancing interactions with biological targets, but the lack of a charged carboxylate group reduces solubility in polar solvents .

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

Structural Difference: Features a cyanoacetate group and an indole substituent. Applications: The cyano group increases electrophilicity, enabling nucleophilic addition reactions. This compound is synthesized via a three-component reaction involving benzothiazoles and ethyl bromocyanoacetate under reflux, suggesting that the fluorinated analog might require similar conditions with modified reagents .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Predicted CCS (Ų) [M+H]⁺ Key Applications/Properties
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate C₉H₆FNO₂S Fluorine, carboxylate 140.5 Potential pharmaceutical synthon
Sodium 2-(1,3-benzothiazol-2-yl)acetate C₉H₇NO₂S Carboxylate N/A Organic synthesis, drug discovery
BTC-a C₁₃H₁₀N₄OS Acetamide, pyrimidine N/A Antimicrobial agent
Ethyl 2-(indole-benzothiazol)-cyanoacetate C₂₀H₁₅N₃O₂S Cyano, indole N/A Electrophilic intermediate

Key Findings and Implications

  • Fluorine Substitution: The fluorine atom in this compound likely enhances metabolic stability and polarity compared to non-fluorinated analogs, making it a candidate for targeted drug delivery .
  • Bioactivity : Acetamide derivatives (e.g., BTC-a) demonstrate the importance of hydrogen-bonding groups in antimicrobial activity, whereas the fluorinated acetate’s ionic character may favor solubility in physiological environments .
  • Synthetic Flexibility: The cyanoacetate derivative highlights the reactivity of benzothiazole cores in multicomponent reactions, suggesting that fluorinated analogs could be synthesized via analogous routes with fluorinated reagents .

Biological Activity

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C9H6FNO2SC_9H_6FNO_2S and features a benzothiazole ring with a fluoroacetate group. The synthesis typically involves the reaction of 2-aminobenzenethiol with fluoroacetic acid in the presence of a base like sodium hydroxide, resulting in the formation of the benzothiazole structure through cyclization processes.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It is particularly effective against various strains of bacteria and fungi, making it a candidate for developing new antibiotics.

Mechanism of Action
The compound's mechanism involves inhibiting key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition leads to disrupted cellular processes and ultimately cell death. Furthermore, it may interfere with the synthesis of essential biomolecules.

Case Study 1: Sodium Fluoroacetate Poisoning

A notable case involved a 14-year-old patient who ingested sodium fluoroacetate (known as "Guayaquil liquid" in Colombia) for suicidal purposes. This incident highlighted the compound's toxicity, leading to acute kidney injury and multi-organ failure. The patient was treated with supportive measures including renal replacement therapy and eventually recovered after intensive care management . This case underscores the dual nature of sodium fluoroacetate as both a potential therapeutic agent and a hazardous substance.

Comparative Analysis

Compound NameBiological ActivityApplications
This compoundAntimicrobial, anticancerAntibiotics development
2-AminobenzothiazolePrecursor for various derivativesSynthesis of benzothiazole derivatives
2-PhenylbenzothiazoleAntimicrobial, anticancerPharmaceutical applications

Research Findings

Recent studies have demonstrated that this compound can effectively inhibit bacterial growth in vitro, showing potential as a novel antibiotic agent. Its unique structure enhances its stability and reactivity compared to similar compounds.

Additionally, ongoing research aims to explore its efficacy against resistant bacterial strains, which is a growing concern in medical treatment today.

Q & A

Q. What are common synthetic routes for Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate, and how are intermediates characterized?

A typical synthesis involves coupling a benzothiazole precursor with a fluorinated acetate derivative. For example, ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate can react with ketones or aldehydes via Horner-Wadsworth-Emmons reactions to form α-fluoro-α,β-unsaturated esters, which are subsequently hydrolyzed to the sodium salt . Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry to confirm regiochemistry and purity. X-ray crystallography (e.g., SHELXL ) may resolve stereochemical ambiguities in intermediates.

Q. What spectroscopic and crystallographic methods are employed for structural validation?

  • Spectroscopy : High-resolution NMR (1H^1 \text{H}, 19F^{19} \text{F}, 13C^{13} \text{C}) identifies fluorinated moieties and benzothiazole protons. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) determines absolute configuration and hydrogen-bonding networks. For example, mean C–C\text{C–C} bond lengths of 0.003–0.005 Å and RR-factors < 0.05 ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve diastereomers or regioisomers during synthesis?

Diastereomers (e.g., Z/E isomers in α-fluoro-α,β-unsaturated esters) are separated via silica gel chromatography (e.g., petroleum ether/EtOAc gradients) . Regioselectivity in benzothiazole coupling is controlled by steric/electronic effects of substituents (e.g., electron-withdrawing groups at the 6-position enhance reactivity). Computational tools (DFT) predict regiochemical outcomes, validated by 1H^1 \text{H}-NMR coupling constants .

Q. How should crystallographic data contradictions (e.g., thermal motion vs. disorder) be addressed?

  • Thermal Motion : High-resolution data (<1.0 Å) and low-temperature measurements (e.g., 153 K) reduce thermal displacement errors .
  • Disorder : Partial occupancy refinement (SHELXL ) or twin law corrections (via PLATON ) resolve disordered fluorinated groups. For example, anisotropic displacement parameters distinguish static disorder from dynamic motion .

Q. What strategies optimize pharmacological activity assessment for benzothiazole derivatives?

  • In vitro assays : MIC values against Mycobacterium tuberculosis H37Rv (e.g., Table 1 in ) are determined using microdilution methods.
  • SAR studies : Substituents at the benzothiazole 2-position (e.g., fluoro, trifluoromethyl) enhance lipophilicity and target binding. Data from Tables 1–5 in pharmacological studies guide lead optimization.

Q. How do hydrogen-bonding patterns influence solid-state stability?

Graph set analysis (e.g., R22(8)\text{R}_2^2(8) motifs) identifies robust hydrogen-bonded dimers or chains. For this compound, carboxylate oxygen atoms often form bifurcated H-bonds with adjacent benzothiazole NH groups, stabilizing the crystal lattice .

Methodological Considerations

Q. What precautions are critical when handling fluorinated intermediates?

  • Safety : Fluorinated reagents (e.g., DIBAL-H in THF ) require inert atmospheres (N2_2/Ar) and cold temperatures (−78°C) to prevent exothermic side reactions.
  • Waste disposal : HF byproducts are neutralized with CaCO3_3 before aqueous disposal .

Q. How are reaction yields improved in multi-step syntheses?

  • Stepwise monitoring : TLC or LC-MS tracks intermediate formation.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances benzothiazole-aryl bond formation .
  • Workup : Liquid-liquid extraction (e.g., EtOAC/H2 _2O) and drying agents (Na2 _2SO4 _4) minimize product loss .

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